N-(9-Fluorenylmethoxycarbonyl) doxorubicin is synthesized through a coupling reaction between doxorubicin and 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl). This reaction typically takes place in the presence of a base, such as pyridine, to neutralize the hydrochloric acid generated during the reaction. [, , , ]
The primary chemical reaction involving N-(9-Fluorenylmethoxycarbonyl) doxorubicin is the removal of the Fmoc protecting group. This deprotection step is typically achieved using a base, such as piperidine, which cleaves the carbamate bond between the Fmoc group and the amino group of doxorubicin, thus regenerating the free amino group for further reactions. [, , , ]
As a protected form of doxorubicin, N-(9-Fluorenylmethoxycarbonyl) doxorubicin itself does not directly exhibit the mechanism of action associated with doxorubicin. The Fmoc group, once removed, allows doxorubicin to exert its antitumor activity by intercalating into DNA and inhibiting topoisomerase II, ultimately leading to cell death. [, ]
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: